

Application Note: 2-(2,4-Difluorophenyl)-N-methylacetamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2,4-difluorophenyl)-N-methylacetamide

CAS No.: 1498969-78-0

Cat. No.: B2949180

[Get Quote](#)

Executive Summary

2-(2,4-difluorophenyl)-N-methylacetamide (Structure: 2,4-F₂-Ph-CH₂-CO-NH-Me) is a critical intermediate in the synthesis of fluorinated phenethylamines. Unlike its aniline isomer (N-aryl), this compound features a 2,4-difluorobenzyl moiety linked to an N-methylacetamide core. Its primary utility lies in its reduction to N-methyl-2-(2,4-difluorophenyl)ethylamine, a privileged scaffold in Central Nervous System (CNS) drug discovery and agrochemical development. The 2,4-difluoro substitution pattern is known to enhance metabolic stability by blocking P450 oxidation sites and increasing lipophilicity compared to non-fluorinated analogs.

Physicochemical Profile

Property	Specification
Chemical Name	2-(2,4-difluorophenyl)-N-methylacetamide
Molecular Formula	C ₉ H ₉ F ₂ NO
Molecular Weight	185.17 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Moiety	2,4-Difluorobenzyl (Bioisostere for benzyl/chlorobenzyl)
Reactive Sites	Amide Carbonyl (Reducible), N-Methyl (Fixed), Aromatic Ring (Electrophilic substitution)

Synthetic Utility & Mechanism

Core Reactivity

The compound serves as a stable, neutral precursor that allows for the introduction of the N-methyl-2-arylethylamine motif. The amide carbonyl is less reactive than an ester or acid chloride, allowing this intermediate to survive mild nucleophilic attacks elsewhere on a complex molecule before being "activated" via reduction.

Primary Transformation: Reduction to Amine

The most significant application is the reduction of the amide to the secondary amine. This generates the fluorinated phenethylamine core, a structural homolog of bioactive molecules like methamphetamine and fenfluramine, but with distinct electronic properties due to the fluorine atoms.

Mechanism:

- **Activation:** The carbonyl oxygen coordinates with a Lewis acid (e.g., AlH₃ or BH₃).
- **Hydride Transfer:** Hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Elimination: The C-O bond is cleaved (as aluminate/borate), forming an iminium ion.
- Second Reduction: A second hydride reduces the iminium to the amine.

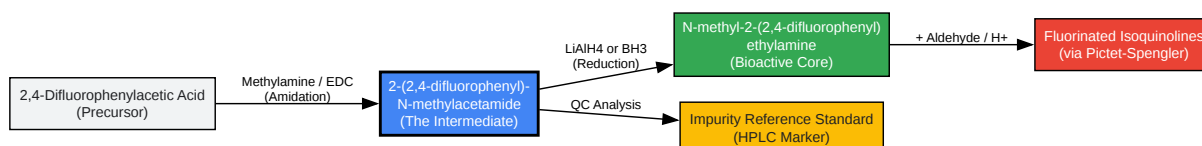
Structural Isomerism Warning

Researchers must distinguish this compound from its isomer, N-(2,4-difluorophenyl)-N-methylacetamide (an aniline derivative).

- Target (Benzyl): 2,4-F₂-Ph-CH₂-CO-NH-Me (Used for phenethylamines).
- Isomer (Aniline): 2,4-F₂-Ph-N(Me)-CO-Me (Used for N-aryl acetamides).

Visualizing the Chemical Space

The following diagram illustrates the synthesis of the intermediate and its downstream divergence into bioactive scaffolds.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from acid precursor to bioactive amine and heterocyclic scaffolds.

[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 2-(2,4-difluorophenyl)-N-methylacetamide

Context: Generating the intermediate from the commercially available acid.

Reagents:

- 2,4-Difluorophenylacetic acid (1.0 eq)
- Methylamine (2.0 M in THF, 1.5 eq)
- EDC·HCl (1.2 eq)
- HOBt (1.2 eq)[3]
- Dichloromethane (DCM) (Solvent)

Procedure:

- Dissolution: Dissolve 2,4-difluorophenylacetic acid (10 mmol) in DCM (50 mL) at 0°C.
- Activation: Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 30 minutes at 0°C to form the active ester.
- Coupling: Dropwise add Methylamine solution (15 mmol).
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).
- Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine.[1] Dry over Na₂SO₄. [1]
- Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction to N-methyl-2-(2,4-difluorophenyl)ethylamine

Context: Converting the intermediate to the pharmacophore.

Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Handle under Nitrogen/Argon.

Procedure:

- Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with LiAlH₄ (2.0 eq) and dry THF.

- Addition: Dissolve **2-(2,4-difluorophenyl)-N-methylacetamide** (1.0 eq) in dry THF. Add dropwise to the LiAlH₄ suspension at 0°C.
- Reflux: Heat to reflux (66°C) for 4-6 hours.
- Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LiAlH₄ used.
- Isolation: Filter the granular precipitate. Acidify the filtrate with HCl to form the amine hydrochloride salt for storage.

Protocol C: Analytical QC (HPLC)

Context: Verifying purity and absence of starting acid.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic).
- Expected Retention: The Acid will elute earlier (more polar) than the Amide.

References

- PubChem. (n.d.). 2,4-Difluorophenylacetic acid.[2][3][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [\[Link\]](#)
- Google Patents. (2015). Substituted aralkylamino pyrimidinyl benzimidazoles (US20150265625A1). Retrieved October 26, 2023, from (Demonstrates the use of 2,4-difluorophenylacetic acid as a building block for bioactive amides).
- Google Patents. (1999). Treatment of congestive heart failure with growth hormone secretagogues (WO1999008697A1). Retrieved October 26, 2023, from (Describes coupling of 2,4-difluorophenylacetic acid with amines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pstorage-accs-6854636.s3.amazonaws.com \[pstorage-accs-6854636.s3.amazonaws.com\]](https://pstorage-accs-6854636.s3.amazonaws.com)
- [2. WO1999008697A1 - Treatment of congestive heart failure with growth hormone secretagogues - Google Patents \[patents.google.com\]](#)
- [3. EP0898963A2 - Congestive heart failure treatment - Google Patents \[patents.google.com\]](#)
- [4. procurenbuy.com \[procurenbuy.com\]](https://procurenbuy.com)
- [5. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrce \[chemsrc.com\]](#)
- [6. US20150265625A1 - \(alpha-substituted aralkylamino and heteroarylalkylamino\) pyrimidinyl and 1,3,5-triazinyl benzimidazoles, pharmaceutical compositions thereof, and their use in treating proliferative diseases - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Application Note: 2-(2,4-Difluorophenyl)-N-methylacetamide as a Chemical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2949180/docs#application-note-2-2-4-difluorophenyl-n-methylacetamide-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)